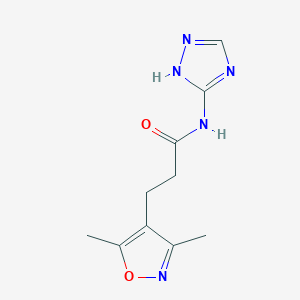
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a unique combination of an oxazole ring and a triazole ring. These heterocyclic structures are known for their diverse chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Coupling of the Rings: The oxazole and triazole rings are then coupled through a propanamide linker. This step may involve amide bond formation using reagents like carbodiimides (e.g., EDCI) or peptide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or triazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Functionalized oxazole or triazole derivatives
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of oxazole and triazole rings.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial or fungal enzymes, disrupting essential metabolic processes.
Anticancer Activity: The compound could interfere with cell division or induce apoptosis in cancer cells by targeting specific proteins or pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,2,4-triazol-3-yl)acetamide
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,2,4-triazol-3-yl)butanamide
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide may exhibit unique properties due to the specific length and nature of its propanamide linker. This can influence its binding affinity to biological targets and its overall bioactivity.
Properties
Molecular Formula |
C10H13N5O2 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C10H13N5O2/c1-6-8(7(2)17-15-6)3-4-9(16)13-10-11-5-12-14-10/h5H,3-4H2,1-2H3,(H2,11,12,13,14,16) |
InChI Key |
SGYXCHMDMAMFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-4-(4-hydroxyquinazolin-2-yl)butanamide](/img/structure/B10987661.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10987664.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10987685.png)
![1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10987692.png)
![N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987699.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B10987700.png)
methanone](/img/structure/B10987701.png)
![3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B10987705.png)
![N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B10987706.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10987710.png)

![2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]-](/img/structure/B10987722.png)
![N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10987729.png)
![N-(furan-2-ylmethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10987734.png)
